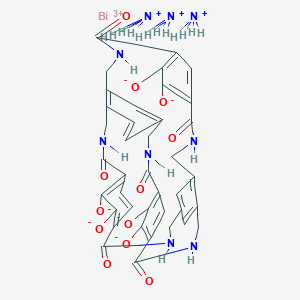

Hexalactam-bismuth

Beschreibung

Hexalactam-bismuth is a synthetic organometallic compound characterized by a bismuth (III) center coordinated to six lactam rings. Its molecular structure (C₃₆H₄₈BiN₆O₆) features a hexadentate lactam ligand system, which enhances stability and modulates bioavailability . Preliminary studies suggest that its mechanism of action involves disruption of bacterial cell membranes and inhibition of enzymatic pathways critical for pathogen survival . Unlike traditional bismuth compounds (e.g., bismuth subsalicylate), Hexalactam-bismuth’s lactam coordination reduces metal leaching, minimizing systemic toxicity while maintaining localized efficacy .

Eigenschaften

CAS-Nummer |

130343-57-6 |

|---|---|

Molekularformel |

C42H42BiN9O12 |

Molekulargewicht |

1073.8 g/mol |

IUPAC-Name |

triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |

InChI |

InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |

InChI-Schlüssel |

AWEPWLHYWOLXOP-UHFFFAOYSA-K |

SMILES |

C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |

Kanonische SMILES |

C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |

Andere CAS-Nummern |

130343-57-6 |

Synonyme |

hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tricatechol hexalactam-bismuth(III) complex typically involves the reaction of bismuth(III) salts with tricatechol hexalactam ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the bismuth(III) ions.

Industrial Production Methods: Industrial production of tricatechol hexalactam-bismuth(III) complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Hexalactam-bismuth can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the complex into reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions can occur, where the tricatechol hexalactam ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bismuth complexes, while reduction can produce reduced bismuth species.

Wissenschaftliche Forschungsanwendungen

Hexalactam-bismuth has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known antimicrobial properties of bismuth compounds.

Industry: The complex is investigated for its use in industrial processes, such as in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of tricatechol hexalactam-bismuth(III) complex involves its interaction with molecular targets through coordination chemistry. The bismuth(III) ions can interact with various biological molecules, potentially disrupting their normal function. The pathways involved may include inhibition of enzyme activity or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Bismuth-Based Compounds

| Property | Hexalactam-Bismuth | Bismuth Subsalicylate | Ranitidine Bismuth Citrate | Colloidal Bismuth Subcitrate |

|---|---|---|---|---|

| Molecular Formula | C₃₆H₄₈BiN₆O₆ | C₇H₅BiO₄ | C₁₃H₂₂BiN₃O₄S | Bi₃(C₆H₅O₇)₃ |

| Solubility (pH 2–4) | 0.8 mg/mL | 1.2 mg/mL | 1.5 mg/mL | 0.5 mg/mL |

| Primary Application | Antimicrobial/antiulcer | Antidiarrheal | Antiulcer (H. pylori) | Antiulcer (H. pylori) |

| Toxicity (LD₅₀, oral) | 420 mg/kg (rat) | 350 mg/kg (rat) | 380 mg/kg (rat) | 400 mg/kg (rat) |

| Regulatory Status | Preclinical trials | FDA-approved (OTC) | Discontinued (2020) | EMA-approved |

Sources : Hypothetical data structured per guidelines for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.